molecular formula C11H13NO4S B183761 4-(Pyrrolidine-1-sulfonyl)-benzoic acid CAS No. 19580-33-7

4-(Pyrrolidine-1-sulfonyl)-benzoic acid

Cat. No.: B183761
CAS No.: 19580-33-7
M. Wt: 255.29 g/mol
InChI Key: LTIXOYIZMIXNIK-UHFFFAOYSA-N
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Description

4-(Pyrrolidine-1-sulfonyl)-benzoic acid, also known as 4-PSBA, is an organic compound that has been extensively studied for its various applications in both scientific research and laboratory experiments. It is a sulfonated derivative of benzoic acid, which is a type of carboxylic acid. 4-PSBA has a wide range of properties and applications, including its use as a reagent for the synthesis of various compounds, its role in biochemical and physiological processes, and its potential for use in future research.

Scientific Research Applications

Environmental Impact and Toxicology

Perfluoroalkyl acids (PFAs), such as perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), are widely used in industrial and consumer products. They have been detected in humans and the environment, raising concerns due to their persistence and potential toxic effects. Research focuses on understanding their developmental toxicity, with studies suggesting that PFOS and PFOA can affect developmental and reproductive indices in rodents, hinting at possible human health risks (Lau et al., 2004).

Degradation and Environmental Fate

Studies on microbial degradation of polyfluoroalkyl chemicals highlight the complexity of breaking down PFAS compounds in the environment. The degradation process can lead to the formation of perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), which are persistent and toxic. Research aims to understand the environmental biodegradability of these compounds to assess their fate and impact (Liu & Mejia Avendaño, 2013).

Treatment and Removal Technologies

The challenge of removing PFAS compounds from water has led to exploring various treatment technologies. Studies review the occurrence, fate, and effectiveness of treatments such as activated carbon, nanofiltration, and advanced oxidation processes in removing PFAS from wastewater. The research identifies the need for cost-effective and efficient methods to mitigate the environmental presence of these compounds (Arvaniti & Stasinakis, 2015).

Structural and Chemical Research

Investigations into the structural diversity and chemical properties of compounds containing pyrrolidine rings, such as "Pyrrolidine in Drug Discovery," offer insights into the versatility of these scaffolds in medicinal chemistry. Such studies are crucial for understanding how structural features influence biological activity and for designing new compounds with targeted properties (Li Petri et al., 2021).

Properties

IUPAC Name

4-pyrrolidin-1-ylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c13-11(14)9-3-5-10(6-4-9)17(15,16)12-7-1-2-8-12/h3-6H,1-2,7-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIXOYIZMIXNIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354103
Record name 4-(Pyrrolidine-1-sulfonyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643822
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

19580-33-7
Record name 4-(Pyrrolidine-1-sulfonyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(pyrrolidine-1-sulfonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-chlorosulfonylbenzoic acid (2 g, 9.07 mmol) in dichloromethane (10 mL) was added a solution of pyrrolidine (1.29 g, 1.51 mL, 18.1 mmol) in dichloromethane (10 mL) and the reaction mixture was stirred at room temperature for 24 hours. The reaction mixture was filtered and the white solid obtained was washed with water (50 ml) and diethyl ether (10 ml) and dried under vacuum to give 4-pyrrolidin-1-ylsulfonylbenzoic acid (700 mg, 30%). ESI-MS m/z calc. 255.0. found 256.3 (M+1)+; Retention time: 1.18 minutes (3 min run); 1H NMR (400 MHz, DMSO) δ 13.49 (s, 1H), 8.15 (d, J=8.5 Hz, 2H), 7.92 (d, J=8.5 Hz, 2H), 3.17 (t, J=6.7 Hz, 4H), 1.65 (t, J=6.7 Hz, 4H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.51 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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